molecular formula C9H15ClN2O2S B1518047 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1156916-83-4

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1518047
CAS No.: 1156916-83-4
M. Wt: 250.75 g/mol
InChI Key: SYPWLWGKWIMAOE-UHFFFAOYSA-N
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Description

1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tert-butyl group at the 1-position, two methyl groups at the 3- and 5-positions, and a sulfonyl chloride group at the 4-position. It is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-tert-butyl-3,5-dimethyl-1H-pyrazole as the starting material.

  • Sulfonylation Reaction: The pyrazole derivative undergoes sulfonylation using chlorosulfonic acid (ClSO3H) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures (0-5°C) to form the sulfonyl chloride derivative.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. Large-scale reactions are conducted under controlled conditions to minimize by-products and ensure safety.

Types of Reactions:

  • Oxidation: The sulfonyl chloride group can undergo oxidation reactions to form sulfonic acids or sulfates.

  • Reduction: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or sulfoxides.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols are used, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Sulfides/Sulfoxides: Resulting from reduction reactions.

  • Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Mechanism of Action

Scientific Research Applications

  • Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and other heterocyclic compounds.

  • Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: The compound and its derivatives are explored for their therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: It is utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the tert-butyl and methyl groups.

  • 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Lacks the tert-butyl group.

  • 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.

Uniqueness: 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the tert-butyl and methyl groups, which can influence its reactivity and stability. These groups can provide steric hindrance and electronic effects that differentiate it from other pyrazole derivatives.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-tert-butyl-3,5-dimethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2S/c1-6-8(15(10,13)14)7(2)12(11-6)9(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPWLWGKWIMAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156916-83-4
Record name 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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